molecular formula C16H15NO2 B8553955 3-phenyl-7-propyl-1,2-Benzisoxazol-6-ol

3-phenyl-7-propyl-1,2-Benzisoxazol-6-ol

Cat. No.: B8553955
M. Wt: 253.29 g/mol
InChI Key: DUVBDUMKIQXEKU-UHFFFAOYSA-N
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Description

3-phenyl-7-propyl-1,2-Benzisoxazol-6-ol is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-7-propyl-1,2-Benzisoxazol-6-ol typically involves cycloaddition reactions. One common method is the [2+3] cycloaddition of nitrile oxides with olefins, which leads to the formation of isoxazole derivatives . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-7-propyl-1,2-Benzisoxazol-6-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted isoxazole derivatives.

Scientific Research Applications

3-phenyl-7-propyl-1,2-Benzisoxazol-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-7-propyl-1,2-Benzisoxazol-6-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-7-methyl-3-phenylbenzisoxazole
  • 6-Hydroxy-7-ethyl-3-phenylbenzisoxazole
  • 6-Hydroxy-7-butyl-3-phenylbenzisoxazole

Comparison

Compared to these similar compounds, 3-phenyl-7-propyl-1,2-Benzisoxazol-6-ol may exhibit unique properties due to the propyl group, which can influence its chemical reactivity and biological activity. The presence of different alkyl groups can affect the compound’s solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

3-phenyl-7-propyl-1,2-benzoxazol-6-ol

InChI

InChI=1S/C16H15NO2/c1-2-6-12-14(18)10-9-13-15(17-19-16(12)13)11-7-4-3-5-8-11/h3-5,7-10,18H,2,6H2,1H3

InChI Key

DUVBDUMKIQXEKU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC2=C1ON=C2C3=CC=CC=C3)O

Origin of Product

United States

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